molecular formula C16H12Cl2N2OS B2704679 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 303793-63-7

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2704679
CAS No.: 303793-63-7
M. Wt: 351.25
InChI Key: WNBBVYNVXIXNAY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that contains a benzothieno-pyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins .

Mode of Action

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with the active sites of COX-2 . It acts as a potent inhibitor of COX-2, inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. It suppresses the production of prostaglandins (PGE2) and interleukin-8 (IL-8) in human keratinocytes NCTC 2544 exposed to interferon-gamma (IFN-γ) and histamine and monocyte-macrophages J774 cells treated with lipopolysaccharides (LPS) .

Pharmacokinetics

The pharmacokinetic properties of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1

Result of Action

The molecular and cellular effects of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action include the inhibition of COX-2, iNOS, ICAM-1 expression, and the suppression of PGE2 and IL-8 production . This leads to a reduction in inflammation.

Action Environment

The action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloro1benzothieno[3,2-d]pyrimidine
  • 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine

Uniqueness

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the phenoxy group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-9-5-6-12(11(18)7-9)21-15-14-10-3-1-2-4-13(10)22-16(14)20-8-19-15/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBBVYNVXIXNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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